molecular formula C19H32BrNO B1204619 Mepiperphenidol bromide CAS No. 520-20-7

Mepiperphenidol bromide

Cat. No.: B1204619
CAS No.: 520-20-7
M. Wt: 370.4 g/mol
InChI Key: CALMOSBYAPVNLT-UHFFFAOYSA-M
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Description

Mepiperphenidol bromide (CAS: 520-20-7), also known as Darstine, is a quaternary ammonium compound with the molecular formula C₁₉H₃₂BrNO. Structurally, it comprises a piperidinium ring substituted with a 3-hydroxy-5-methyl-4-phenylhexyl chain and a bromide counterion . While early literature also labels it as a diuretic , its primary mechanism of action involves antagonism of muscarinic acetylcholine receptors, influencing both central and peripheral nervous systems .

Properties

IUPAC Name

5-methyl-1-(1-methylpiperidin-1-ium-1-yl)-4-phenylhexan-3-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32NO.BrH/c1-16(2)19(17-10-6-4-7-11-17)18(21)12-15-20(3)13-8-5-9-14-20;/h4,6-7,10-11,16,18-19,21H,5,8-9,12-15H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALMOSBYAPVNLT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(CC[N+]2(CCCCC2)C)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80966332
Record name 1-(3-Hydroxy-5-methyl-4-phenylhexyl)-1-methylpiperidin-1-ium bromide
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Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

520-20-7
Record name Piperidinium, 1-(3-hydroxy-5-methyl-4-phenylhexyl)-1-methyl-, bromide (1:1)
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Record name Mepiperphenidol bromide
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Record name Mepiperphenidyl
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Record name 1-(3-Hydroxy-5-methyl-4-phenylhexyl)-1-methylpiperidin-1-ium bromide
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Record name MEPIPERPHENIDOL BROMIDE
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of MEPIPERPHENIDOL BROMIDE typically involves the bromination of benzylic compounds. One efficient method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) at reflux temperature, followed by debromination with diethyl phosphite and N,N-diisopropylethylamine . This method ensures high yields and purity of the desired monobromides.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure consistency and quality of the final product. The use of automated systems and advanced purification techniques helps in achieving high purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: MEPIPERPHENIDOL BROMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Medical Applications

1. Gastrointestinal Disorders

  • Indications : Mepiperphenidol bromide is effective in treating gastrointestinal spasms, peptic ulcers, and gastritis due to its anticholinergic effects. It helps alleviate symptoms such as cramps and discomfort associated with these conditions.
  • Case Study : A clinical study involving patients with irritable bowel syndrome demonstrated significant symptom relief after administration of this compound compared to placebo .

2. Anesthesia

  • Use : It is employed as a pre-anesthetic medication to reduce secretions and facilitate smoother induction during surgical procedures.
  • Clinical Findings : In a cohort study, patients receiving this compound experienced fewer complications related to airway management compared to those who did not receive the drug .

Research Applications

1. Movement Disorders

  • Focus on Parkinson's Disease : this compound has been utilized in research to understand its effects on movement disorders like Parkinson's disease. Although it has largely been replaced by more effective medications, it remains valuable for studying acetylcholine's role in such conditions.
  • Research Insights : Studies have shown that this compound can modulate dopaminergic pathways, providing insights into potential new treatments for Parkinson's disease.

2. Drug Interaction Studies

  • Anticholinergic Properties : Researchers investigate how this compound interacts with other medications that have similar effects. This research is crucial for understanding polypharmacy risks in patients taking multiple medications.
  • Data Findings : A study highlighted significant interactions between this compound and other anticholinergics, necessitating careful monitoring in clinical settings .

Chemical Applications

1. Organic Synthesis

  • Reagent Use : this compound serves as a reagent in various organic synthesis reactions due to its ability to undergo substitution reactions. This property makes it valuable for preparing complex organic molecules.
  • Synthesis Example : Its use in synthesizing derivatives of piperidine has been documented, showcasing its versatility in chemical research.

Comparison with Similar Compounds

Structural and Functional Analogues

Atropine Sulfate
  • Molecular Formula: C₁₇H₂₃NO₃·H₂SO₄
  • Mechanism: Non-selective muscarinic receptor antagonist.
  • Comparison: Both compounds exhibit central and peripheral anticholinergic effects. In a 1956 study by White et al., Mepiperphenidol bromide demonstrated comparable efficacy to atropine in suppressing parasympathetic activity but with a longer duration of action in human subjects .
Vecuronium Bromide
  • Molecular Formula : C₃₄H₅₇BrN₂O₄
  • Mechanism : Competitive nicotinic acetylcholine receptor antagonist (neuromuscular blocker).
  • Comparison :
    • While both contain bromide ions, Vecuronium targets neuromuscular junctions for surgical paralysis, whereas Mepiperphenidol acts on muscarinic receptors for visceral relaxation.
    • Vecuronium’s steroidal structure contrasts with Mepiperphenidol’s piperidinium-based design, highlighting divergent therapeutic applications .
Sepantronium Bromide (YM-155)
  • Molecular Formula : C₂₀H₁₉BrN₄O₃
  • Mechanism : Survivin inhibitor (anticancer agent).
  • Comparison :
    • Sepantronium bromide targets apoptosis pathways (IC₅₀ = 0.54 nM in PC-3 cells) , while Mepiperphenidol lacks direct cytotoxic activity.
    • Both share bromide ions but differ in core structures (imidazolium vs. piperidinium) and therapeutic aims (oncology vs. anticholinergic) .

Pharmacological and Clinical Comparisons

Table 1: Key Pharmacological Parameters
Compound Receptor Target Therapeutic Use Key Study Findings
This compound Muscarinic (M₁/M₃) Visceral antispasmodic 84% efficacy in reducing parasympathetic tone
Atropine sulfate Muscarinic (non-selective) Bradycardia, antidote for cholinesterase inhibitors Rapid onset but short duration (1–4 hours)
Vecuronium bromide Nicotinic (Nm) Neuromuscular blockade Hemodynamic stability during intubation
Sepantronium bromide Survivin protein Solid tumors 80% tumor growth inhibition in PC-3 xenografts
Table 2: Structural and Physicochemical Properties
Compound Molecular Weight Solubility Partition Coefficient (LogP)
This compound 370.37 g/mol High water solubility ~-1.2 (polar quaternary amine)
Atropine sulfate 694.83 g/mol Moderate in water ~1.8 (lipophilic tertiary amine)
Vecuronium bromide 637.73 g/mol Low in lipids ~2.1 (steroidal hydrophobic core)
Sepantronium bromide 443.29 g/mol DMSO-soluble ~3.5 (aromatic/heterocyclic)

Mechanistic and Clinical Distinctions

  • Mepiperphenidol vs. Atropine :

    • Mepiperphenidol’s quaternary structure reduces central nervous system penetration, minimizing delirium risks compared to atropine .
    • Atropine’ broader receptor affinity may explain its wider applications (e.g., pupil dilation, bradycardia).
  • Mepiperphenidol vs. Neuromuscular Blockers :

    • Vecuronium and rocuronium () act on nicotinic receptors at neuromuscular junctions, causing paralysis, whereas Mepiperphenidol’s muscarinic antagonism relaxes smooth muscle without affecting skeletal muscle.
  • Mepiperphenidol vs. Sepantronium :

    • Sepantronium’s anticancer activity (survivin inhibition) is mechanistically unrelated to Mepiperphenidol’s anticholinergic effects .

Biological Activity

Mepiperphenidol bromide, also known as Darstine, is a synthetic compound with significant pharmacological activity, particularly in the realm of anesthesiology and neuromuscular blockade reversal. This article delves into the biological activity of this compound, summarizing its mechanisms of action, pharmacokinetics, and clinical applications, supported by relevant data tables and case studies.

  • Molecular Formula : C19H32NO.Br
  • Molecular Weight : 370.37 g/mol
  • Chemical Structure : this compound is characterized by a piperidine ring and a phenolic group, contributing to its pharmacological properties .

This compound acts primarily as an anticholinergic agent. It inhibits the action of acetylcholine at muscarinic receptors, which plays a crucial role in various physiological processes including muscle contraction and glandular secretion. This inhibition results in:

  • Reduction of Salivary Secretion : Mepiperphenidol is effective in decreasing salivary flow, which is beneficial during surgical procedures to minimize aspiration risk .
  • Neuromuscular Blockade Reversal : It is utilized to counteract neuromuscular blockers like pancuronium bromide, facilitating recovery from anesthesia by restoring neuromuscular function .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : Rapidly absorbed following intramuscular administration.
  • Distribution : Widely distributed in body tissues; its lipophilicity enhances central nervous system penetration.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via urine, with a half-life that supports its use in clinical settings requiring quick recovery from anesthesia .

Clinical Applications

This compound is predominantly used in the following contexts:

  • Anesthesia : Employed as a pre-anesthetic medication to reduce secretions and facilitate smoother induction.
  • Reversal of Neuromuscular Blockade : Its efficacy in reversing muscle relaxants makes it a valuable agent in surgical procedures.

Case Study 1: Efficacy in Anesthesia

A clinical trial involving 100 patients undergoing elective surgeries demonstrated that preoperative administration of this compound significantly reduced salivary secretions compared to placebo. The study noted:

  • Reduction in Aspiration Events : Only 2% of patients experienced aspiration versus 10% in the control group.
  • Patient Recovery Time : Patients administered Mepiperphenidol had a 20% faster recovery time from anesthesia .

Case Study 2: Neuromuscular Blockade Reversal

In another study assessing the reversal of neuromuscular blockade, this compound was shown to be effective in restoring muscle function post-surgery. Key findings included:

ParameterControl Group (n=50)Mepiperphenidol Group (n=50)
Time to Recovery (minutes)3020
Incidence of Residual Paralysis15%5%

This study highlights the compound's role in enhancing patient safety and comfort postoperatively .

Q & A

Q. What are the primary pharmacological effects of Mepiperphenidol bromide, and how are they methodologically evaluated in preclinical studies?

this compound (Darstine) is an anticholinergic agent studied for its central and peripheral nervous system effects. Preclinical evaluations typically involve dose-response experiments to assess its impact on cholinergic transmission. For example, White et al. (1956) quantified its effects on human subjects using physiological measurements (e.g., heart rate, pupil dilation) and comparative studies with atropine sulfate . Key methodologies include:

  • Electroencephalography (EEG) : To monitor central nervous system activity and compare responses to other anticholinergics.
  • Peripheral nerve stimulation assays : To evaluate neuromuscular blockade and autonomic responses.
  • Statistical comparison of effect sizes using standardized protocols to ensure reproducibility .

Q. How is the structural identity and purity of this compound validated in synthetic workflows?

While direct synthesis details for this compound are not fully documented in the provided evidence, analogous protocols for related quaternary ammonium salts (e.g., 1,10-phenanthrolinium derivatives) emphasize:

  • Spectroscopic characterization : Nuclear magnetic resonance (NMR) for proton environment analysis and mass spectrometry (MS) for molecular weight confirmation .
  • Melting point determination : To verify purity and consistency with literature values .
  • Chromatographic methods : GC-MS or HPLC to detect impurities and ensure ≥95% purity .

Advanced Research Questions

Q. What experimental design considerations are critical when comparing this compound’s efficacy to other anticholinergics (e.g., atropine)?

To minimize bias and heterogeneity in comparative studies:

  • Randomized controlled trials (RCTs) : Use crossover designs to account for inter-subject variability .
  • Blinding protocols : Double-blind administration to prevent observer bias .
  • Meta-analytic approaches : Quantify heterogeneity using I² statistics to assess variability across studies, as described by Higgins & Thompson (2002) .
  • Dose normalization : Adjust for molar equivalence when comparing agents with differing molecular weights .

Q. How can researchers resolve contradictions in data regarding this compound’s central vs. peripheral effects?

Discrepancies often arise from differential receptor affinity or bioavailability. Methodological strategies include:

  • Compartmental pharmacokinetic modeling : To track drug distribution in CNS vs. peripheral tissues .
  • Selective receptor blockade : Co-administration with muscarinic (e.g., pirenzepine) or nicotinic antagonists to isolate mechanisms .
  • Subgroup analysis : Stratify data by demographic factors (e.g., age, baseline cholinergic status) using multivariate regression .

Methodological Guidance

Q. What statistical frameworks are recommended for synthesizing historical data on this compound?

Follow Cochrane systematic review guidelines :

  • Risk of bias assessment : Use ROBINS-I tool for non-randomized studies .
  • Fixed vs. random effects models : Apply Hartung-Knapp adjustment for small study numbers .
  • Sensitivity analysis : Exclude outlier studies (e.g., those with incomplete dosing data) to assess robustness .

Q. How should researchers document and report adverse effects observed in this compound studies?

Adhere to IMRAD structure and FAIR data principles :

  • Adverse event coding : Use MedDRA or WHO Adverse Reaction Terminology for standardization .
  • Dose-limiting toxicity (DLT) criteria : Predefine thresholds (e.g., ≥Grade 3 CNS depression) in protocols .
  • Open-access repositories : Share raw data via platforms like Figshare or Zenodo, citing DOI in publications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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